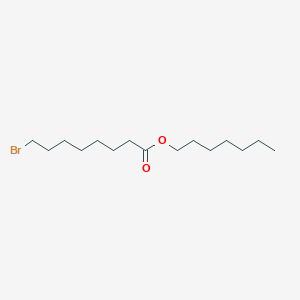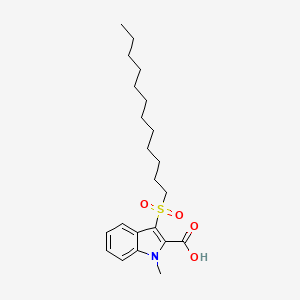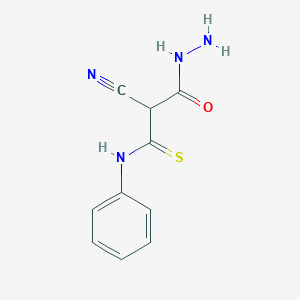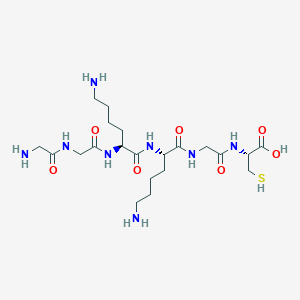
Heptyl 8-bromooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 8-bromooctanoate is an ester compound characterized by a terminal bromine atom. It is formed by coupling 8-bromooctanoic acid with heptanol. The molecular formula of this compound is C15H29BrO2, and it has a molecular weight of 321.3 g/mol . This compound is primarily used in research settings due to its unique chemical properties.
Méthodes De Préparation
Heptyl 8-bromooctanoate is synthesized through the esterification reaction between 8-bromooctanoic acid and heptanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels.
Analyse Des Réactions Chimiques
Heptyl 8-bromooctanoate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The terminal bromine atom in this compound makes it highly reactive in nucleophilic substitution reactions. .
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
Heptyl 8-bromooctanoate has several applications in scientific research:
Biology: The compound is used in the study of lipid metabolism and the role of brominated compounds in biological systems.
Medicine: Research involving this compound explores its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the development of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of heptyl 8-bromooctanoate involves its reactivity as an ester with a terminal bromine atom. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis, reduction, or oxidation, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological effects are still under investigation.
Comparaison Avec Des Composés Similaires
Heptyl 8-bromooctanoate can be compared with other brominated esters such as:
Ethyl 8-bromooctanoate: Similar in structure but with an ethyl group instead of a heptyl group. It has different physical properties and reactivity.
Methyl 8-bromooctanoate: Contains a methyl group, making it less hydrophobic compared to this compound.
Octyl 8-bromooctanoate: Has an octyl group, which increases its hydrophobicity and alters its reactivity in chemical reactions.
This compound is unique due to its specific chain length and the presence of a terminal bromine atom, which makes it highly reactive in nucleophilic substitution reactions .
Propriétés
Numéro CAS |
612842-05-4 |
|---|---|
Formule moléculaire |
C15H29BrO2 |
Poids moléculaire |
321.29 g/mol |
Nom IUPAC |
heptyl 8-bromooctanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-4-8-11-14-18-15(17)12-9-6-5-7-10-13-16/h2-14H2,1H3 |
Clé InChI |
QJGJYFYVEUMSAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)CCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)
![1-(2-Phenylethyl)-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12586760.png)

![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)

![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)

![Phenol, 2-[[1-(2-furanyl)-3-butenyl]amino]-](/img/structure/B12586807.png)

![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
